Streptozocin - 66395-18-4

Streptozocin

Catalog Number: EVT-7924517
CAS Number: 66395-18-4
Molecular Formula: C8H15N3O7
Molecular Weight: 265.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Streptozocin is a naturally occurring chemical compound with antibiotic and antitumor properties. [] It is classified as a nitrosourea compound and is particularly known for its use in inducing experimental diabetes in animal models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This property makes it a valuable tool in scientific research, particularly in the field of diabetes research. Streptozocin is derived from Streptomyces achromogenes, a species of bacteria found in the soil. [, ]

Synthesis Analysis

Methods and Technical Details

The synthesis of streptozocin has been explored through various methods, with significant advancements reported over the years. The initial biosynthetic pathway involves the incorporation of specific precursors such as D-glucosamine and citrulline, which are transformed by enzymatic reactions within Streptomyces achromogenes to yield streptozocin.

Recent studies have focused on improving synthetic routes to enhance yield and purity. For instance, a notable method involves the use of solid-phase extraction techniques to isolate streptozocin from fermentation broths, followed by chromatographic purification methods to achieve high purity levels suitable for therapeutic use .

Technical Details

The typical synthetic pathway includes:

  1. Precursor Selection: D-glucosamine and L-citrulline are commonly used.
  2. Enzymatic Reactions: Specific enzymes catalyze the transformation of these precursors into streptozocin.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are utilized for purification.
Molecular Structure Analysis

Structure and Data

Streptozocin has a complex molecular structure characterized by a glucosamine moiety linked to a nitrosourea group. Its chemical formula is C9_{9}H11_{11}N3_{3}O5_{5}, with a molecular weight of 265.24 g/mol. The structure can be described as follows:

  • Glucosamine Backbone: Provides solubility and specificity towards glucose transporters.
  • Nitrosourea Group: Responsible for its alkylating properties.

The three-dimensional structure allows it to interact specifically with pancreatic beta cells, facilitating its uptake through glucose transport mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Streptozocin undergoes several chemical reactions that contribute to its pharmacological effects:

  1. Alkylation: The nitrosourea group reacts with nucleophilic sites on DNA, leading to cross-linking and strand breaks.
  2. Hydrolysis: In aqueous environments, streptozocin can hydrolyze, which may influence its stability and efficacy.

These reactions are critical for its mechanism of action in inducing cytotoxicity in rapidly dividing cancer cells .

Mechanism of Action

Process and Data

Streptozocin's mechanism of action primarily involves the selective destruction of pancreatic beta cells through DNA alkylation. Upon entering the cell via glucose transporters (GLUT2), it exerts its effects by:

  1. DNA Interaction: The nitrosourea moiety forms covalent bonds with DNA bases, leading to mispairing and eventual cell death.
  2. Induction of Apoptosis: The resultant DNA damage activates cellular stress responses that lead to apoptosis.

Research indicates that streptozocin's specificity for insulin-producing cells is due to their high expression of glucose transporters, allowing preferential targeting in diabetic models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Melting Point: Approximately 145-150 °C.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade in acidic conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.

These properties influence both the formulation of streptozocin for therapeutic use and its stability during storage .

Applications

Scientific Uses

Streptozocin is predominantly used in the following areas:

  1. Cancer Treatment: Primarily for pancreatic neuroendocrine tumors and insulinomas.
  2. Diabetes Research: Used to induce diabetes in animal models for studying insulin resistance and beta-cell function.
  3. Molecular Imaging: Recent developments include the synthesis of radiolabeled derivatives for imaging glucose metabolism using positron emission tomography .
Introduction to Streptozocin in Biomedical Research

Streptozocin (STZ), a glucosamine-nitrosourea compound (C₈H₁₅N₃O₇) initially isolated from Streptomyces achromogenes, has evolved into an indispensable tool across biomedical research domains [3] [5]. Its unique molecular structure enables selective biological actions that bridge metabolic and oncological investigations. This dual significance stems from STZ's capacity to target specific cell types—particularly pancreatic β-cells—through mechanisms involving DNA alkylation and glucose transporter interactions [5] [8]. Originally discovered during antibiotic screening in the late 1950s, STZ's research utility expanded serendipitously when its β-cell cytotoxicity and antineoplastic properties were identified [3] [7]. This established STZ as a rare chemical compound serving two distinct research paradigms: induction of experimental diabetes and treatment of neuroendocrine malignancies. The compound's research applications continue to evolve, particularly in modeling diabetes-associated comorbidities and investigating molecular pathways shared by metabolic dysfunction and cancer progression [6] [9].

Historical Evolution of Streptozocin as a Research Tool

The research journey of streptozocin began in 1959 when it was first identified as an antibiotic derived from Streptomyces achromogenes [5] [7]. Initial pharmacological characterization revealed its structural similarity to nitrosoureas and its unexpected diabetogenic properties. A pivotal 1967 study demonstrated STZ's selective destruction of pancreatic β-cells in rats, establishing its utility for creating animal models of diabetes mellitus [7]. Researchers observed that STZ administration produced consistent hyperglycemia, glycosuria, and hypoinsulinemia—core features of human diabetes—making it superior to earlier diabetogenic agents like alloxan [1] [8].

Table 1: Key Historical Milestones in Streptozocin Research

YearDiscoverySignificance
1959Initial isolation as an antibiotic from S. achromogenesIdentified antibacterial properties against gram-negative organisms [5] [7]
1967Diabetogenic mechanism in rodent β-cellsEstablished as primary chemical inducer of experimental diabetes [7]
1968First therapeutic use in malignant insulinomaDemonstrated tumor regression in metastatic islet cell carcinoma [7] [9]
1970sNCI clinical trials for neuroendocrine tumorsValidated efficacy in pancreatic islet cell carcinoma leading to FDA approval (1982) [3] [9]
1990sDevelopment of multi-dose protocols for type 2 diabetes modelingEnabled modeling of insulin resistance phenotypes [1]
2010sIntracerebroventricular administration for Alzheimer's modelsExtended applications to neurodegenerative research [3]

The 1970s witnessed STZ's parallel emergence in oncology research when clinical trials demonstrated significant antitumor activity against pancreatic islet cell carcinomas [7] [9]. This therapeutic application received FDA approval in 1982, cementing STZ's unique dual identity in biomedical research. Methodological refinements continued throughout subsequent decades, including optimized dosing protocols for creating type 2 diabetes models through partial β-cell ablation and the development of intracerebroventricular administration techniques for neuroscience applications [1] [3].

Streptozocin’s Role in Bridging Diabetes and Oncology Research

STZ serves as a unique molecular bridge connecting diabetes and oncology research through several interconnected mechanisms:

  • Molecular Targeting Specificity: STZ exploits the GLUT2 glucose transporter for cellular entry, which is abundantly expressed not only in pancreatic β-cells but also in certain neuroendocrine tumor cells [5] [8]. This shared transport mechanism enables STZ's selective toxicity in both research contexts. Once internalized, STZ functions as an alkylating agent, causing DNA fragmentation through methylation of guanine and adenine bases. This DNA damage activates poly(ADP-ribose) polymerase (PARP), depleting cellular NAD+ and ATP stores, ultimately triggering cell death [3] [5]. The convergence of these pathways in both diabetic β-cell destruction and tumor cell cytotoxicity provides a unified molecular framework for researchers studying metabolic regulation and cancer biology.

  • Research Model Development: In diabetes research, STZ enables precise modeling of disease phenotypes. Single high-dose administration (typically 50-65 mg/kg in rodents) produces rapid β-cell destruction mimicking type 1 diabetes, while multiple low-dose protocols (e.g., 20-40 mg/kg over consecutive days) create models resembling autoimmune-mediated β-cell loss or insulin-resistant states [1] [8]. These models demonstrate strain-specific responses, with Wistar and Sprague-Dawley rats showing particular sensitivity, while Wistar-Kyoto strains exhibit relative resistance [1]. In oncology, STZ-based chemotherapy remains a clinical mainstay for metastatic pancreatic neuroendocrine tumors (NETs), with contemporary research focusing on optimizing combination regimens like STZ/5-fluorouracil/doxorubicin to enhance tumor response rates [9].

Table 2: Streptozocin Applications in Experimental Models

Research DomainModel TypeProtocolKey Research Applications
DiabetesType 1 DiabetesSingle high-dose IV/IP (50-65 mg/kg)Autoimmune diabetes mechanisms, islet transplantation, diabetic complications [1]
Type 2 DiabetesMultiple low-dose + HFDInsulin resistance mechanisms, β-cell dysfunction [1]
Diabetic ComplicationsStandard diabetic models + secondary insultsCardiotoxicity studies, neuropathy, nephropathy [6]
OncologyPancreatic NET ModelsXenograft/implant models + STZ therapyChemotherapy response mechanisms, drug resistance [9]
NeuroscienceAlzheimer's ModelIntracerebroventricular administrationBrain insulin resistance, amyloid/tau pathology [3]
  • Translational Insights: The convergence of STZ applications has yielded unexpected insights into disease comorbidities. Recent studies demonstrate that STZ-induced hyperglycemia can unmask latent cardiotoxicity in animals previously exposed to anthracycline chemotherapeutics, modeling the clinical intersection of cancer survivorship and metabolic disease [6]. Additionally, STZ-treated animals develop neuropathological features relevant to Alzheimer's research, including amyloid precursor protein upregulation, tau hyperphosphorylation, and neuroinflammation, providing models for studying the diabetes-dementia nexus [3] [5]. From a therapeutic perspective, oncology research has revealed that molecular markers like Ki-67 proliferation index and octreotide scintigraphy results predict responsiveness to STZ-based regimens in NET patients [9], while diabetes research has identified protective mechanisms against STZ toxicity that may inform β-cell preservation strategies.

Table 3: Clinical Efficacy of Streptozocin in Neuroendocrine Tumors

RegimenPatients (n)Objective Response Rate (%)Median Progression-Free Survival (months)Median Overall Survival (months)Study
STZ + 5-FU773416.028.0Krug et al. (2015) [9]
STZ + 5-FU + DoxorubicinNot specified38 (pancreatic NET)Not reportedNot reportedTurner et al. (2010) [9]
STZ monotherapy54Not reported11.838.7Aoki et al. (2015) [9]
STZ + 5-FU92217.031.0Naidoo et al. (2012) [9]

The ongoing research utility of streptozocin is evidenced by continuous methodological refinements. In diabetes modeling, optimization of administration routes (intravenous vs. intraperitoneal), dissolution protocols (using anomer-equilibrated solutions), and adjunctive treatments to prevent hypoglycemia-related mortality have improved model consistency and welfare [1]. In oncology, contemporary studies focus on identifying predictive biomarkers for STZ response, including biochemical markers and imaging characteristics that may guide personalized treatment approaches for neuroendocrine malignancies [9]. These parallel research streams, united by a common chemical compound, continue to generate synergistic insights into cellular stress responses, DNA damage repair mechanisms, and tissue-specific vulnerability pathways that transcend traditional disease classification boundaries.

Properties

CAS Number

66395-18-4

Product Name

Streptozocin

IUPAC Name

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

Molecular Formula

C8H15N3O7

Molecular Weight

265.22 g/mol

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)

InChI Key

ZSJLQEPLLKMAKR-UHFFFAOYSA-N

SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Solubility

Soluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS.

Canonical SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Isomeric SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.